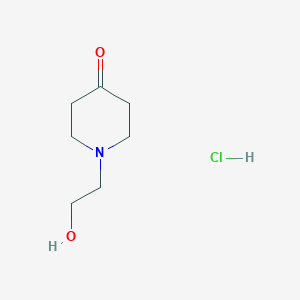

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

准备方法

The synthesis of 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and ethylene oxide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the hydroxyethyl group to the piperidine ring.

Purification: The resulting product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

化学反应分析

Reduction of the Ketone Group

The ketone group at the 4-position is susceptible to reduction, forming a secondary alcohol. This reaction is critical for synthesizing piperidine alcohols.

-

Key Insight : Hydrogenation using catalytic Ru or Rh complexes (e.g., under H₂ pressure) can also achieve selective reduction, though the hydrochloride salt may require neutralization for optimal catalysis .

Nucleophilic Addition to the Ketone

The ketone participates in nucleophilic additions, forming tertiary alcohols or other derivatives.

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the 2-hydroxyethyl substituent can undergo oxidation.

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 1-(2-Ketoethyl)piperidin-4-one hydrochloride | Forms a ketone via oxidation | , |

| CrO₃ (Jones reagent) | Same as above | Stronger oxidant |

-

Limitation : Over-oxidation to carboxylic acids is unlikely due to steric hindrance from the piperidine ring.

Esterification and Etherification

The hydroxyl group in the 2-hydroxyethyl chain undergoes typical alcohol reactions.

Substitution Reactions

The hydroxyl group can be replaced by halides or other nucleophiles.

| Reagents/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| SOCl₂ or PBr₃ | 1-(2-Chloro/Bromoethyl)piperidin-4-one hydrochloride | SN2 substitution | , |

Amine Functionalization

The protonated amine in the hydrochloride salt can react after deprotonation.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | R-X, NaHCO₃ | Quaternary ammonium derivatives | , |

| Acylation | Acetyl chloride, TEA | 1-(2-Hydroxyethyl)-4-piperidone acetamide |

Condensation Reactions

The ketone group participates in condensations, forming imines or hydrazones.

| Reagents/Conditions | Product | Application | Source |

|-------------------------------|--------------------------------------------------|--------------------------------|

科学研究应用

Synthesis and Chemical Properties

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is synthesized from piperidin-4-one through various chemical reactions, including Mannich reactions and other stereoselective synthesis methods. The compound features a piperidine ring with a hydroxyl group attached to the ethyl chain, which enhances its solubility and reactivity in biological systems.

Key Synthetic Routes:

- Mannich Reaction: A common method for synthesizing piperidin-4-ones that involves the reaction of piperidine derivatives with formaldehyde and secondary amines.

- Stereoselective Synthesis: Methods that allow for the production of specific stereoisomers of this compound, which can influence its biological activity.

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for drug development.

Pharmacological Properties:

- Anticancer Activity: Studies have shown that derivatives of piperidin-4-one possess anticancer properties, with some compounds demonstrating efficacy against various cancer cell lines. For instance, modifications to the piperidinone structure have led to enhanced activity against gastric cancer cell lines compared to standard treatments like doxorubicin .

- Anti-mycobacterial Activity: Research indicates that this compound and its derivatives exhibit significant anti-mycobacterial properties against pathogens such as Mycobacterium tuberculosis. The introduction of hydroxyethyl groups has been shown to enhance the activity of these compounds .

- Anti-inflammatory Effects: The compound has been reported to modulate inflammatory responses, particularly through the inhibition of cyclooxygenase enzymes and nitric oxide production in macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies:

- Anticancer Research: A study demonstrated that certain derivatives of piperidin-4-one showed promising antiproliferative effects against gastric cancer cell lines, indicating a potential pathway for developing new cancer therapies .

- Anti-mycobacterial Evaluation: In vitro assays revealed that compounds containing the hydroxyethyl-piperidine moiety displayed comparable activity to established anti-tuberculosis drugs, suggesting their viability as alternative treatments .

- Analgesic Properties: Some synthesized derivatives exhibited analgesic effects in animal models comparable to known analgesics like ibuprofen, indicating their potential use in pain management .

Potential Therapeutic Uses

Given its diverse pharmacological profile, this compound holds promise for several therapeutic applications:

- Cancer Therapy: Due to its anticancer properties, it could be developed into a novel treatment for various malignancies.

- Infectious Diseases: Its efficacy against mycobacterial infections positions it as a candidate for new anti-tuberculosis therapies.

- Pain Management: The analgesic properties may lead to formulations aimed at treating chronic pain conditions.

作用机制

The mechanism of action of 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the final compound derived from it.

相似化合物的比较

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride can be compared with other piperidine derivatives, such as:

1-Piperidineethanol: Similar in structure but lacks the carbonyl group in the piperidinone ring.

2-Piperidinoethanol: Another similar compound with variations in the position of the hydroxyethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and potential uses in medicinal chemistry, organic synthesis, and industrial applications. Understanding its preparation, reactions, and mechanism of action is crucial for leveraging its full potential in research and industry.

生物活性

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's structure, featuring a piperidine ring with a hydroxyethyl substituent, positions it as a potential candidate for various therapeutic applications, including anticancer and antimicrobial activities.

Anticancer Properties

Research has indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, derivatives containing the hydroxyethyl group were found to enhance anti-mycobacterial activity and cytotoxicity against cancer cells, suggesting a potential for further development as anticancer agents .

Case Study: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of piperidine derivatives, this compound was evaluated alongside other compounds. The results indicated varying degrees of effectiveness across different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Hydroxyethyl)piperidin-4-one | A549 (Lung) | 58.44 ± 8.75 |

| MCF7 (Breast) | 99.87 ± 10.90 | |

| HT29 (Colon) | 129.41 ± 10.04 |

These findings underscore the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the hydroxyethyl group is believed to contribute to this activity by enhancing solubility and interaction with microbial membranes .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : Its amphipathic nature allows it to interact with lipid membranes, potentially disrupting microbial cell integrity .

Structure-Activity Relationship (SAR)

The structural features of piperidine derivatives significantly influence their biological activity. Modifications such as the introduction of hydroxyethyl groups have been linked to enhanced potency against cancer cells and microbes. The SAR studies suggest that optimizing substituents on the piperidine ring can lead to improved therapeutic profiles .

属性

IUPAC Name |

1-(2-hydroxyethyl)piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-6-5-8-3-1-7(10)2-4-8;/h9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJGQKGOLNRNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。